molecular formula C7H10N2OS B7722691 6-propyl-2-sulfanyl-1H-pyrimidin-4-one

6-propyl-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7722691
M. Wt: 170.23 g/mol
InChI Key: KNAHARQHSZJURB-UHFFFAOYSA-N
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Description

6-Propyl-2-sulfanyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a propyl group at position 6 and a sulfanyl (-SH) substituent at position 2 of the heterocyclic ring. Pyrimidinones are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 3. The propyl chain contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name

6-propyl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHARQHSZJURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propyl-2-sulfanyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-thiouracil with 1-bromohexane in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of [3+3], [4+2], or [5+1] cyclization processes or domino reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-propyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The propyl group or the sulfur atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

6-propyl-2-sulfanyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-propyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural differences among pyrimidinone derivatives lie in substituent type, position, and chain length. Below is a comparative table based on available data and inferred properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted logP<sup>a</sup> Aqueous Solubility (mg/mL)<sup>b</sup> Notable Features
6-Propyl-2-sulfanyl-1H-pyrimidin-4-one Propyl (6), -SH (2) ~182.3 ~1.8 Moderate (0.1–1.0) High nucleophilic potential
6-Amino-1-isopropyl-2-thioxo-... (CAS 41808-42-8)<sup></sup> Isopropyl (1), NH2 (6), =S (2) 213.25 ~1.2 High (>10) Enhanced solubility due to -NH2
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-... ()<sup></sup> Fluorobenzisoxazolyl, piperidinyl ~500 ~4.5 Low (<0.1) Antipsychotic activity, high logP

<sup>a</sup>logP calculated via Crippen’s fragmentation method.
<sup>b</sup>Solubility estimated via Abraham model.

Key Observations:

  • Reactivity: The sulfanyl (-SH) group offers nucleophilic and hydrogen-bonding capabilities absent in thioxo (=S) or amino (-NH2) analogs, which may enhance interactions with cysteine residues in enzymes .
  • Complexity: Fluorobenzisoxazole-containing derivatives () exhibit higher molecular weights and logP values, likely optimizing them for central nervous system targets but reducing solubility .

Pharmacological and Functional Comparisons

  • CAS 41808-42-8: The amino and thioxo groups may facilitate hydrogen bonding with ATP-binding pockets, though its biological activity remains uncharacterized .
  • Fluorobenzisoxazole Derivatives (): These compounds are associated with dopamine D2/serotonin 5-HT2A receptor antagonism, indicating antipsychotic applications. Their bulky substituents improve receptor affinity but limit oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-propyl-2-sulfanyl-1H-pyrimidin-4-one
Reactant of Route 2
6-propyl-2-sulfanyl-1H-pyrimidin-4-one

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